Lipophilicity Profile vs. 6-Ethyl Analog
The 6-methyl substitution confers a distinct lipophilicity compared to the immediate 6-ethyl analog. While the exact LogP for 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one is 0.51 (calculated via ChemSpider/PubChem consensus), the 6-ethyl analog exhibits a LogP approximately 0.6 units higher . This difference is significant for predicting passive membrane permeability and solubility, making the 6-methyl analog a preferred starting point for lead optimization when lower lipophilicity is desired to avoid promiscuous off-target binding and metabolic liabilities.
6-Ethyl LogP: ~1.11 (calc.)
ΔLogP ≈ −0.6 units
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 0.51 (calculated) |
| Comparator Or Baseline | 6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one: ~1.11 (calculated, based on a reported difference of ~0.6 units) |
| Quantified Difference | ΔLogP ≈ -0.6 units (more hydrophilic) |
| Conditions | Calculated LogP values |
Why This Matters
Selecting the 6-methyl core over the 6-ethyl analog guides medicinal chemistry campaigns towards lead candidates with improved solubility and more drug-like physicochemical profiles, as per Lipinski's Rule of Five.
